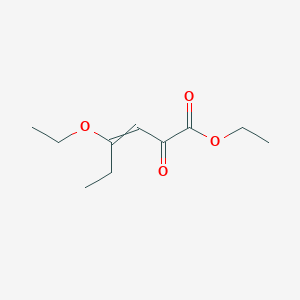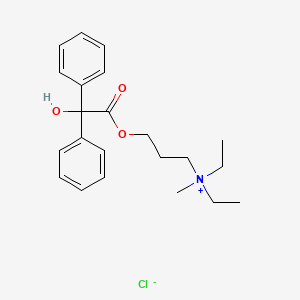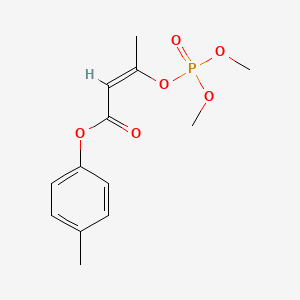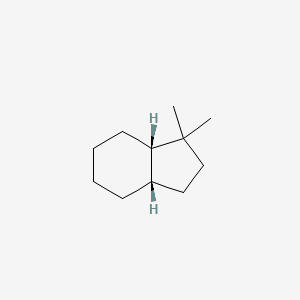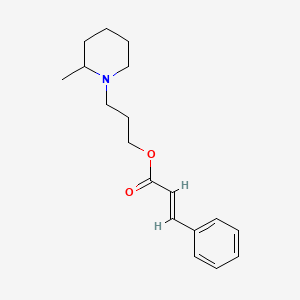
Cinnamic acid, 3-(2'-methylpiperidino)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is a derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of cinnamic acid with 3-(2’-methylpiperidino)propanol. This reaction can be carried out using various methods, including Fischer esterification and Steglich esterification. In Fischer esterification, cinnamic acid is reacted with 3-(2’-methylpiperidino)propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Steglich esterification involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of cinnamic acid, 3-(2’-methylpiperidino)propyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of cinnamic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with various molecular targets. In antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Cinnamic acid, propyl ester
- Cinnamic acid, methyl ester
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 2’-methylpiperidino group, which imparts specific chemical and biological properties. This structural feature may enhance its antimicrobial activity and make it a valuable compound for various applications .
Propiedades
Número CAS |
63938-15-8 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-12,16H,5-8,13-15H2,1H3/b12-11+ |
Clave InChI |
SEBFSSWJENDFFN-VAWYXSNFSA-N |
SMILES isomérico |
CC1CCCCN1CCCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


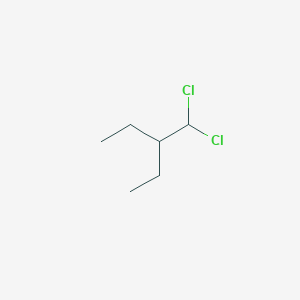
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
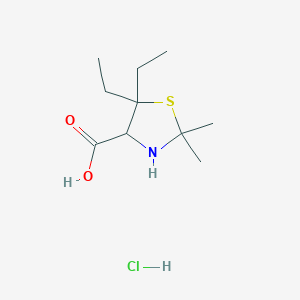

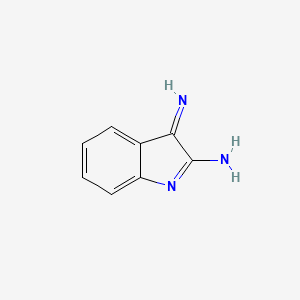
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
